RMC-4550 - 2172651-73-7

RMC-4550

Catalog Number: EVT-281096
CAS Number: 2172651-73-7
Molecular Formula: C21H26Cl2N4O2
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RMC-4550 is a small molecule developed by Revolution Medicines that acts as a potent and selective allosteric inhibitor of SHP2 [, , , , ]. SHP2, encoded by the PTPN11 gene, plays a crucial role in various cellular processes, including growth, proliferation, differentiation, and survival, by acting as a convergent signal transduction node within the receptor tyrosine kinase (RTK)-RAS-MAPK pathway [, , , , ].

RMC-4550 binds to an allosteric site on SHP2, distinct from the catalytic site, inducing a conformational change that inhibits its phosphatase activity [, ]. Due to its role in the RTK-RAS-MAPK pathway, RMC-4550 has shown promising anti-tumor activity in preclinical models of various cancers, including leukemia, lung cancer, pancreatic cancer, esophageal cancer, and glioblastoma [, , , , , , , , , ]. Its mechanism of action and favorable pharmacological properties have led to its investigation as a potential therapeutic agent for cancers driven by aberrant SHP2 activity.

Mechanism of Action

RMC-4550 acts as an allosteric inhibitor of SHP2, targeting a site distinct from the catalytic site [, ]. This binding induces a conformational change in SHP2, stabilizing its autoinhibited conformation and preventing the dephosphorylation of its substrates [, , ]. By inhibiting SHP2, RMC-4550 effectively blocks the RAS-MAPK signaling pathway, ultimately leading to the inhibition of tumor cell growth, proliferation, and survival [, , , ].

RMC-4550 has also demonstrated a significant impact on the tumor microenvironment (TME) by modulating both the innate and adaptive immune responses [, , , ]. Specifically, it promotes an anti-tumor immune response by increasing the frequency of CD8+ T-cell infiltration in tumors while decreasing their PD-1 expression [, ]. Additionally, RMC-4550 influences macrophage polarization, leading to a decrease in pro-tumorigenic M2 macrophages and an increase in anti-tumor M1 macrophages [, , ]. This shift in macrophage populations further contributes to the overall anti-tumor efficacy of RMC-4550.

Physical and Chemical Properties Analysis

RMC-4550 is characterized by favorable drug-like properties, including:- Potency: RMC-4550 inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM and exhibits a cellular IC50 of 39 nM in PC9 cells [].- Selectivity: RMC-4550 demonstrates high selectivity for SHP2, exhibiting no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases [].- Metabolic Stability: RMC-4550 exhibits low to moderate cross-species in vitro intrinsic clearance (3.6–24 µL/min/million cells) in hepatocytes [].- Permeability: RMC-4550 demonstrates high passive permeability (458 nm/s) and an efflux ratio of 1 [].- Pharmacokinetics: The ADME properties of RMC-4550 translate into favorable pharmacokinetic profiles in preclinical species, including moderate to high bioavailability and a half-life amenable for once-daily oral administration [].

Applications
  • Acute Myeloid Leukemia (AML) []: RMC-4550 shows synergistic effects with the BCL2 inhibitor venetoclax in preclinical models of FLT3- and KIT-mutant AML.
  • Solid Tumors []: RMC-4550 demonstrates efficacy in preclinical models of various solid tumors, including those driven by KRAS, EGFR, and NF1 mutations. Notably, it shows promising results in models of lung cancer, pancreatic cancer, and esophageal cancer.
  • Glioblastoma [, ]: RMC-4550 exhibits significant single-agent activity in vitro against NF1-deficient pediatric glioma cell lines. Additionally, in BRAF-V600E mutant gliomas, the combination of RMC-4550 with a BRAF inhibitor shows increased activity compared to single-agent treatments.
  • Myeloproliferative Neoplasms (MPNs) [, ]: RMC-4550 exhibits anti-tumor activity in preclinical models of MPNs, both as a monotherapy and in combination with JAK2 inhibitors like ruxolitinib. Notably, it effectively inhibits MPN phenotypes, including leukocytosis, hepatosplenomegaly, and allele burden.
  • Immunotherapy [, , ]: RMC-4550 displays immunomodulatory effects, enhancing anti-tumor immunity in several tumor models. Specifically, it has shown promise in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, leading to enhanced tumor regression and improved survival.

SHP099

Compound Description: SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, a protein tyrosine phosphatase that plays a critical role in regulating the RAS/MAPK signaling pathway []. SHP099 binds to a unique allosteric site on SHP2, stabilizing its autoinhibited conformation and preventing its activation [].

Relevance: SHP099 is structurally distinct from RMC-4550, but both compounds are potent and selective allosteric inhibitors of SHP2 [, , ]. Studies have shown that both compounds can inhibit the growth of various tumor types, including those harboring KRAS mutations [, , ].

II-B08

Compound Description: II-B08 is a potent and selective allosteric inhibitor of SHP2, similar to SHP099 and RMC-4550. It effectively targets the autoinhibited conformation of SHP2, hindering its activation and downstream signaling [].

Relevance: Although structurally different from RMC-4550, II-B08 shares the same target and mechanism of action. Both compounds demonstrate antitumor activity by inhibiting SHP2 and subsequently suppressing the RAS/MAPK pathway [].

TNO-155

Compound Description: TNO-155 (developed by Novartis AG) is an allosteric inhibitor of SHP2. It demonstrates potent inhibition of SHP2 activity and has been explored in preclinical models for its antitumor effects [].

MRTX-1257

Compound Description: MRTX-1257 is a potent and selective inhibitor of KRASG12C, a specific mutant form of the KRAS protein commonly found in various cancers []. It binds to the inactive, GDP-bound state of KRASG12C, inhibiting its activity and downstream signaling [].

Relevance: Although MRTX-1257 targets KRASG12C, it has been investigated in combination with RMC-4550 as a potential therapeutic strategy for KRAS-mutant cancers []. Preclinical studies have shown that combining MRTX-1257 with RMC-4550 resulted in synergistic growth inhibition in vitro and tumor shrinkage in vivo in KRASG12C-driven lung cancer models [].

MRTX-849 (Adagrasib)

Compound Description: MRTX-849 (Adagrasib) is an orally bioavailable, selective, and irreversible inhibitor of KRASG12C. It forms a covalent bond with the cysteine residue of KRASG12C, locking it in an inactive state and inhibiting its downstream signaling [, ].

Relevance: MRTX-849 specifically targets KRASG12C, whereas RMC-4550 targets SHP2, a downstream effector of KRAS signaling [, ]. Studies have explored the combination of MRTX-849 with RMC-4550 to enhance the antitumor effects in KRASG12C-mutant cancers [, ].

AMG-510 (Sotorasib)

Compound Description: AMG-510 (Sotorasib) is another orally bioavailable, irreversible inhibitor of KRASG12C, similar in mechanism to MRTX-849 [].

Relevance: Similar to MRTX-849, AMG-510 targets KRASG12C, whereas RMC-4550 targets SHP2. Both compounds have been investigated for their potential synergistic effects in inhibiting the growth of KRASG12C-driven cancers [].

Pomalidomide

Compound Description: Pomalidomide is an immunomodulatory drug with direct anti-myeloma activity. It exhibits several mechanisms of action, including inhibiting tumor cell growth, inducing apoptosis, and modulating the immune system to target myeloma cells [].

Relevance: Pomalidomide has been conjugated with RMC-4550 to create a PROTAC (proteolysis targeting chimera) molecule for targeted degradation of SHP2 []. This approach aims to combine the SHP2 inhibitory activity of RMC-4550 with the protein degradation properties of pomalidomide for enhanced anti-cancer effects [].

Properties

CAS Number

2172651-73-7

Product Name

RMC-4550

IUPAC Name

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol

Molecular Formula

C21H26Cl2N4O2

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1

InChI Key

IKUYEYLZXGGCRD-ORAYPTAESA-N

SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N

Solubility

Soluble in DMSO

Synonyms

RMC-4550; RMC-4550; RMC-4550.

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.